N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazolo[4,5-e]pyridines, which are known for their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-12-18-19(14-5-4-6-15(14)23-21(18)28-24-12)20(25)22-10-9-13-7-8-16(26-2)17(11-13)27-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,22,25) |
InChI Key |
SENBOCSWYDFOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazolo[4,5-e]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the 3,4-dimethoxyphenyl group to the core structure.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its oxazolo[4,5-e]pyridine core and the presence of the 3,4-dimethoxyphenyl group contribute to its unique properties compared to similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
- LogP : 4.5 (indicating moderate lipophilicity)
Research has indicated that this compound exerts its biological effects through several mechanisms:
- Antioxidant Activity : The presence of the dimethoxyphenyl group is associated with enhanced antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models.
- Cytoprotective Effects : In vitro studies have demonstrated that the compound can protect against DNA damage induced by various carcinogens. For instance, it has been shown to inhibit 4-nitroquinoline 1-oxide (4NQO)-induced cytotoxicity in human colon fibroblast cells (CCD-18Co), reducing DNA strand breaks and mitochondrial damage .
- Enzyme Modulation : The compound may influence the activity of specific enzymes involved in detoxification processes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This modulation contributes to its chemopreventive potential by enhancing cellular defense mechanisms against oxidative damage .
Table 1: Summary of Biological Activities
Case Studies
- Cytoprotective Study : A study examined the protective effects of the compound on CCD-18Co cells exposed to 4NQO. Results showed significant protection against DNA damage, with a reduction in nitric oxide levels and an increase in glutathione levels observed post-treatment. This suggests a mechanism involving the modulation of nitrosative stress rather than oxidative stress alone .
- Antioxidant Efficacy : Another investigation focused on the antioxidant capabilities of related compounds with similar structural motifs. These studies highlighted that modifications to the phenyl ring could enhance or diminish antioxidant activity, indicating the importance of structural optimization in developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
